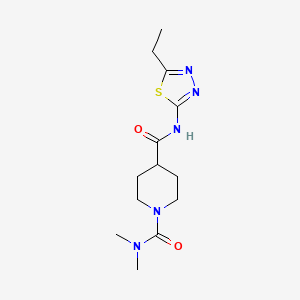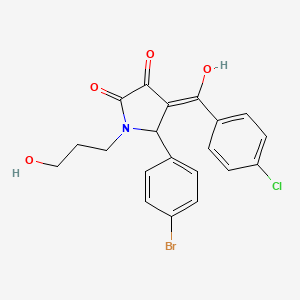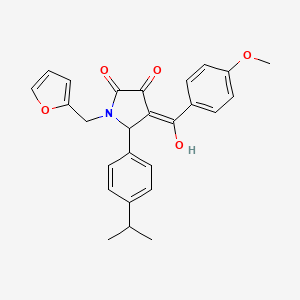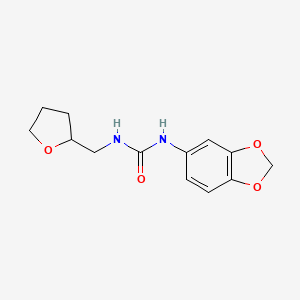![molecular formula C16H24N2O2S B5425941 N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide](/img/structure/B5425941.png)
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide is a chemical compound that features a benzamide core substituted with a morpholine ring and a propylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzamide with propylsulfanyl chloride under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the intermediate product with 2-chloroethylmorpholine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the morpholine nitrogen can be alkylated using alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated morpholine derivatives.
Applications De Recherche Scientifique
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The propylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(morpholin-4-yl)ethyl]aniline: Similar structure but lacks the propylsulfanyl group.
N-[2-(morpholin-4-yl)ethyl]-2-(propan-2-yl)aniline: Similar structure but has a propan-2-yl group instead of a propylsulfanyl group.
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide is unique due to the presence of both the morpholine ring and the propylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-2-13-21-15-6-4-3-5-14(15)16(19)17-7-8-18-9-11-20-12-10-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMLPNVGUQYYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(5-methylpyridin-2-yl)-1-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5425863.png)

![3-[2-(4-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5425875.png)

![2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5425890.png)


![4-{2-(acetylamino)-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5425914.png)
![2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID](/img/structure/B5425929.png)


![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(diethylamino)propyl]-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5425950.png)
![N-{2-[2-(2'-methylbiphenyl-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5425956.png)
![1-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5425965.png)
